molecular formula C17H9Cl2FN4S B2747386 (Z)-N'-(2,4-dichlorophenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477195-58-7

(Z)-N'-(2,4-dichlorophenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No. B2747386
CAS RN: 477195-58-7
M. Wt: 391.25
InChI Key: IKDZPZGKYGQABF-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N'-(2,4-dichlorophenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C17H9Cl2FN4S and its molecular weight is 391.25. The purity is usually 95%.
BenchChem offers high-quality (Z)-N'-(2,4-dichlorophenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N'-(2,4-dichlorophenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Future Directions

Bioconjugates and Nanomedicine: Combining this compound with biomolecules (e.g., peptides, antibodies) could yield bioconjugates for targeted drug delivery. Additionally, its incorporation into nanoparticles might enhance drug solubility and bioavailability.

Patent Landscape: A thorough patent search can reveal existing applications or potential gaps. Researchers should explore patent databases to identify novel uses or formulations.

  • Puigjaner, L., Pérez-Fortes, M., Somoza-Tornos, A., & Espuña, A. (2021). Editorial: Perspectives of Chemicals Synthesis as a Green Alternative to Fossil Fuels. Frontiers in Energy Research, 9, 780533
  • Namiki Shoji Co., Ltd. (n.d.). Link to PDF (Japanese source)
  • Chemical Carcinogenesis Database (CTD). Link to CTD entry

properties

IUPAC Name

(2Z)-N-(2,4-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2FN4S/c18-11-3-6-14(13(19)7-11)23-24-15(8-21)17-22-16(9-25-17)10-1-4-12(20)5-2-10/h1-7,9,23H/b24-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDZPZGKYGQABF-IWIPYMOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)Cl)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=N\NC3=C(C=C(C=C3)Cl)Cl)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-(2,4-dichlorophenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide

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